molecular formula C13H14N2OS2 B12459482 2-oxo-6-propylsulfanyl-4-thiophen-2-yl-3,4-dihydro-1H-pyridine-5-carbonitrile CAS No. 303786-59-6

2-oxo-6-propylsulfanyl-4-thiophen-2-yl-3,4-dihydro-1H-pyridine-5-carbonitrile

Cat. No.: B12459482
CAS No.: 303786-59-6
M. Wt: 278.4 g/mol
InChI Key: XJXRJFOTHHTITA-UHFFFAOYSA-N
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Description

The compound 2-oxo-6-propylsulfanyl-4-thiophen-2-yl-3,4-dihydro-1H-pyridine-5-carbonitrile is a dihydropyridine derivative featuring a thiophene ring at position 4 and a propylsulfanyl group at position 4. This compound belongs to a class of heterocyclic molecules known for diverse pharmacological activities, including antibacterial and enzyme-modulating effects. Synthetically, such compounds are typically prepared via alkylation or condensation reactions, as exemplified in related pyrimidine and pyridine derivatives .

Properties

CAS No.

303786-59-6

Molecular Formula

C13H14N2OS2

Molecular Weight

278.4 g/mol

IUPAC Name

2-oxo-6-propylsulfanyl-4-thiophen-2-yl-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C13H14N2OS2/c1-2-5-18-13-10(8-14)9(7-12(16)15-13)11-4-3-6-17-11/h3-4,6,9H,2,5,7H2,1H3,(H,15,16)

InChI Key

XJXRJFOTHHTITA-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C(CC(=O)N1)C2=CC=CS2)C#N

solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Chichibabin Pyridine Synthesis Adaptation

The Chichibabin reaction, a classical method for pyridine synthesis, has been adapted for heteroaromatic systems. A modified approach involves:

  • Condensation of thiophen-2-carbaldehyde (1) with propylsulfanyl acetonitrile (2) in the presence of ammonium acetate.
  • Cyclization with malononitrile (3) to introduce the carbonitrile group.

Reaction Scheme:
$$
\text{Thiophen-2-carbaldehyde} + \text{Propylsulfanyl acetonitrile} + \text{Malononitrile} \xrightarrow{\text{NH}_4\text{OAc, EtOH}} \text{Target Compound}
$$

Key Findings:

  • Yields: 45–60% under optimized conditions (reflux, 8–12 hours).
  • Limitations: Competing side reactions due to the reactivity of the thiophen aldehyde.

Kröhnke Pyridine Synthesis for Oxo-Group Incorporation

The Kröhnke method enables the construction of 2-oxo-dihydropyridines via Michael addition and cyclization:

  • React α-pyridinium methyl ketone salt (4) with thiophen-2-yl acrylonitrile (5) .
  • Cyclize intermediates using ammonium acetate to form the dihydropyridine ring.

Advantages:

  • High regioselectivity for the oxo-group at position 2.
  • Compatible with thiophen substituents (yields: 55–70%).

Stepwise Synthesis via Intermediate Functionalization

Thiophen-2-yl Group Introduction via Suzuki Coupling

A palladium-catalyzed Suzuki-Miyaura coupling attaches the thiophen-2-yl group to a preformed dihydropyridine scaffold:

  • Synthesize 4-bromo-2-oxo-3,4-dihydropyridine-5-carbonitrile (6) via cyclization of ethyl cyanoacetate and urea.
  • Couple with thiophen-2-ylboronic acid (7) using Pd(PPh₃)₄ in toluene/water (90°C, 12 hours).

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃
  • Yield: 68%

Propylsulfanyl Group Installation via Nucleophilic Substitution

Introduce the propylsulfanyl group at position 6 using a halogenated intermediate:

  • Brominate position 6 of 4-thiophen-2-yl-2-oxo-3,4-dihydropyridine-5-carbonitrile (8) with NBS.
  • React with sodium propylthiolate (9) in DMF at 80°C.

Optimization Data:

Parameter Optimal Value Yield (%)
Solvent DMF 75
Temperature (°C) 80 75
Reaction Time (h) 6 75

Cyclization Strategies for Dihydropyridine Core Formation

Hantzsch-Type Cyclization with Thiophen Derivatives

A modified Hantzsch reaction constructs the dihydropyridine ring:

  • React thiophen-2-carbaldehyde (1) , propylsulfanyl acetoacetate (10) , and ammonium acetate in ethanol.
  • Oxidize the intermediate to introduce the oxo-group using MnO₂.

Outcomes:

  • Yield: 50–65% after oxidation.
  • Purity: >90% (HPLC).

One-Pot Hydrolysis-Cyclization of Tetracarbonitriles

Adapting methods from Fedoseev et al.:

  • Hydrolyze 4-oxoalkane-1,1,2,2-tetracarbonitrile (11) with water.
  • Cyclize under basic conditions (NaOH) to form the dihydropyridine core.

Critical Parameters:

  • NaOH concentration: 2M
  • Reaction time: 4 hours
  • Yield: 58%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Yield (%) Scalability Key Advantage
Chichibabin MCR 45–60 Moderate One-pot synthesis
Kröhnke Synthesis 55–70 High Regioselective oxo-group
Suzuki Coupling 68 Low Precise thiophen installation
Hantzsch Cyclization 50–65 Moderate Established protocol

Functional Group Compatibility Issues

  • Thiophen-2-yl Stability : Degradation observed under strong acidic conditions (pH < 2).
  • Propylsulfanyl Oxidation : Requires inert atmospheres to prevent sulfoxide formation.

Chemical Reactions Analysis

6-OXO-2-(PROPYLSULFANYL)-4-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and properties. In industry, it can be used in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of 6-OXO-2-(PROPYLSULFANYL)-4-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features

  • Position 4 : Thiophen-2-yl group (electron-rich heteroaromatic ring).
  • Position 6 : Propylsulfanyl group (alkylsulfanyl chain).
  • Position 5: Cyano group (electron-withdrawing moiety).

Comparison Table

Compound Name Position 4 Substituent Position 6 Substituent Key Biological Activity References
2-oxo-6-propylsulfanyl-4-thiophen-2-yl-3,4-dihydro-1H-pyridine-5-carbonitrile (Target) Thiophen-2-yl Propylsulfanyl Not explicitly reported (structural analog data inferred)
4-(4-Bromophenyl)-6-ethylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile (4BPPNit) 4-Bromophenyl Ethylsulfanyl Enhances α-dystroglycan glycosylation via LARGE1 upregulation
2-Mercapto-4-oxo-6-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carbonitrile (4e) Thiophen-2-yl Mercapto (-SH) Antibacterial activity
4-Oxo-2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile (5d) Pyridin-2-yl Propylsulfanyl Antibacterial activity (inferred from structural analogs)

Substituent Impact Analysis

  • Thiophen-2-yl vs.
  • Propylsulfanyl vs. Shorter Alkylsulfanyl Chains :

    • The propylsulfanyl group increases lipophilicity (higher logP) compared to ethylsulfanyl (4BPPNit) or mercapto (4e), likely enhancing membrane permeability but reducing aqueous solubility .
  • Cyano Group: Common across analogs, this group stabilizes the enolic tautomer and enhances electrophilicity, critical for interactions with biological targets .

Physicochemical and Pharmacokinetic Properties

    Biological Activity

    The compound , with the IUPAC name 2-oxo-6-propylsulfanyl-4-thiophen-2-yl-3,4-dihydro-1H-pyridine-5-carbonitrile, has a CAS number of 303786-59-6 and a molecular formula of C13H14N2OS2. However, the search results do not provide any specific information about its biological activity, case studies, or detailed research findings.

    While we cannot provide the requested detailed article, we can offer some general insights based on the structural components of the molecule:

    Potential Biological Activity

    • Pyridine Derivatives : The compound contains a pyridine ring, which is a common scaffold in many biologically active molecules. Pyridine derivatives have been associated with various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
    • Thiophene Moiety : The presence of a thiophene group suggests potential for biological activity, as thiophene-containing compounds have been reported to exhibit diverse pharmacological effects .
    • Nitrile Group : The carbonitrile (-CN) group at position 5 of the pyridine ring may contribute to the compound's potential biological activity, as nitriles are known to participate in various biochemical interactions.
    • Sulfur-Containing Groups : The propylsulfanyl group and the thiophene ring both contain sulfur, which could play a role in the compound's biological behavior, potentially through interactions with enzymes or other biomolecules.

    It's important to note that without specific studies on this compound, these potential activities are speculative and based on general knowledge of similar structural components. Actual biological activity would need to be determined through rigorous experimental studies.

    Research Recommendations

    To establish the biological activity of 2-oxo-6-propylsulfanyl-4-thiophen-2-yl-3,4-dihydro-1H-pyridine-5-carbonitrile, the following research steps would be necessary:

    • In silico studies : Computational modeling to predict potential biological targets and activities.
    • In vitro assays : Screening against various biological targets, such as enzymes, receptors, and cell lines.
    • Structure-activity relationship (SAR) studies : Comparing the activity of this compound with structurally similar molecules.
    • Toxicity studies : Evaluating the compound's safety profile in cellular and animal models.
    • Mechanism of action investigations : If any activity is found, determining how the compound exerts its effects at the molecular level.

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